molecular formula C17H16N2O3 B14807981 2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide

2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide

Cat. No.: B14807981
M. Wt: 296.32 g/mol
InChI Key: BPYFLUVAGQDEFX-LFIBNONCSA-N
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Description

2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide is an organic compound with a complex structure that includes an acetylamino group, a hydroxyphenyl group, and a phenylacrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an amine group followed by coupling with a hydroxyphenyl compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the acetylamino group can produce alcohol derivatives.

Scientific Research Applications

2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-3-(4-hydroxyphenyl)propanoic acid
  • N-(4-hydroxyphenyl)acetamide
  • 3-(4-hydroxyphenyl)-2-phenylacrylamide

Uniqueness

2-(acetylamino)-N-(4-hydroxyphenyl)-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(E)-2-acetamido-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H16N2O3/c1-12(20)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(21)10-8-14/h2-11,21H,1H3,(H,18,20)(H,19,22)/b16-11+

InChI Key

BPYFLUVAGQDEFX-LFIBNONCSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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